molecular formula C17H21NO7S B13841403 [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate

Cat. No.: B13841403
M. Wt: 383.4 g/mol
InChI Key: QKNFXMVSZMSZRA-USLFZFAMSA-N
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Description

The compound “[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[33102,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate” is a complex organic molecule with a unique structure It features a tricyclic core with a methyl group, an oxa-azatricyclo nonane ring system, and a sulfooxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate” involves multiple steps. The starting materials typically include a tricyclic amine and a sulfooxypropanoate ester. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the ester bond. The process may also involve the use of protecting groups to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions. The use of continuous flow reactors could also be considered to improve efficiency and yield. The reaction conditions would need to be carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound “[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

The compound “[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate” has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme activity or protein interactions.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which “[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate” exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-hydroxypropanoate: This compound is similar but lacks the sulfooxy group.

    [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-chloropropanoate: This compound has a chlorine atom instead of the sulfooxy group.

Uniqueness

The presence of the sulfooxy group in “[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate” makes it unique compared to its analogs. This functional group can impart different chemical properties and reactivity, potentially leading to distinct biological activities and applications.

Properties

Molecular Formula

C17H21NO7S

Molecular Weight

383.4 g/mol

IUPAC Name

[(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-2-phenyl-3-sulfooxypropanoate

InChI

InChI=1S/C17H21NO7S/c1-18-13-7-11(8-14(18)16-15(13)25-16)24-17(19)12(9-23-26(20,21)22)10-5-3-2-4-6-10/h2-6,11-16H,7-9H2,1H3,(H,20,21,22)/t11?,12-,13-,14+,15-,16+/m1/s1

InChI Key

QKNFXMVSZMSZRA-USLFZFAMSA-N

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](COS(=O)(=O)O)C4=CC=CC=C4

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(COS(=O)(=O)O)C4=CC=CC=C4

Origin of Product

United States

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